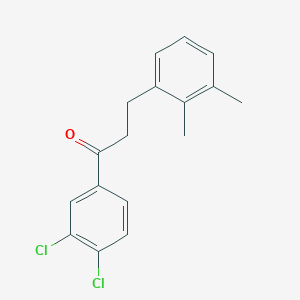

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Description

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a halogenated aromatic ketone with a propiophenone backbone substituted by chlorine atoms at the 3' and 4' positions of the phenyl ring and a 2,3-dimethylphenyl group at the 3-position.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWHBUCBDPMMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644652 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-29-8 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction includes the acylation of 3,4-dichlorobenzene with 2,3-dimethylphenylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, commonly known as DCDMP, is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic chemistry, materials science, and pharmacology. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

DCDMP serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecular architectures.

Case Study: Synthesis of Novel Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized DCDMP to synthesize a series of novel anticancer agents. The compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting DCDMP's role as a versatile building block in drug development .

Materials Science

DCDMP has been explored for its potential applications in materials science, particularly in the development of polymers and coatings.

Research Findings: Polymerization Studies

A study investigated the polymerization of DCDMP with various monomers to create high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers .

Pharmacological Research

DCDMP has also been studied for its pharmacological properties. Its structural features suggest potential activity against various biological targets.

Case Study: Antimicrobial Activity

In an investigation published in Pharmaceutical Biology, DCDMP was evaluated for its antimicrobial properties against several bacterial strains. The results indicated that DCDMP exhibited moderate antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Analytical Chemistry

The compound is used as a standard reference material in analytical chemistry due to its distinct spectral characteristics.

Application: Spectroscopic Analysis

DCDMP's UV-Vis and NMR spectra have been extensively documented, making it useful for calibration and validation in analytical methods .

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical data for 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone and its closest analogs:

Key Observations:

Methyl vs. Thiomethyl: Methyl groups (e.g., ) enhance lipophilicity, while thiomethyl groups (e.g., ) introduce sulfur-based reactivity (e.g., oxidation susceptibility).

Physical Properties: Melting points for dichlorinated propiophenones typically range between 44–46°C (e.g., 3',4'-dichloropropiophenone), though steric effects from dimethyl groups (e.g., ) may elevate this slightly. Boiling points correlate with molecular weight; 2',3'-dichloro analogs (e.g., ) show higher boiling points (~429.5°C) due to increased molecular symmetry.

Synthetic Relevance: Dichlorinated propiophenones are often intermediates in polyimide synthesis (as seen in 3-chloro-N-phenyl-phthalimide derivatives). The dimethylphenyl substituent in 3',4'-dichloro-3-(2,3-dimethylphenyl)propiophenone may enhance steric hindrance, affecting polymerization efficiency.

Biological Activity

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological activity, synthesis, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 305.19 g/mol

The structural formula can be represented as follows:

Synthesis Methods

The synthesis of 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves the chlorination of 3-(2,3-dimethylphenyl)propiophenone using chlorine gas or a chlorinating agent in the presence of a solvent such as acetic acid. The reaction conditions are crucial to ensure selectivity for the desired dichloro derivative.

Pharmacological Effects

Research indicates that 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents .

Toxicological Studies

Toxicity assessments have revealed that 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone can induce cytotoxic effects in various cell lines. Notably, studies using human hepatocyte cultures demonstrated that exposure to this compound resulted in elevated markers of liver toxicity.

Case Studies and Research Findings

Several case studies have examined the biological implications of 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone:

- Study on Hepatotoxicity : A study published in Toxicology Reports highlighted that this compound caused dose-dependent liver cell damage in vitro, with significant alterations in cell viability and function observed at higher concentrations .

- Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, and how can reaction efficiency be optimized?

Answer:

The Mannich reaction is a classical method for synthesizing structurally related propiophenones. This involves reacting an alkyl aryl ketone with dialkylamine hydrochloride and polyformaldehyde in refluxing ethanol, forming intermediates like N,N-dialkylmethyleneammonium chloride . To optimize efficiency:

- Maintain precise temperature control (e.g., reflux at 78°C for ethanol).

- Use stoichiometric ratios of 1:1:1 for ketone, amine, and formaldehyde equivalents.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: What analytical techniques are suitable for characterizing this compound's purity and structural integrity?

Answer:

- Purity Assessment: LC/MS-ELSD with ≥95% purity thresholds, validated using internal standards .

- Structural Confirmation: Combine -NMR and -NMR in deuterated solvents (e.g., DMSO-d6) with FTIR for functional group analysis. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?

Answer:

- NMR Discrepancies: Use deuterated solvents to eliminate solvent peak interference and ensure consistent sample concentration. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Crystallographic Validation: If feasible, grow single crystals for X-ray analysis to resolve ambiguities in stereochemistry or substituent positioning .

- Batch Consistency: Implement standardized protocols for sample preparation and instrument calibration .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Storage Conditions: Use inert atmospheres (argon/nitrogen) at room temperature (20–25°C) to prevent oxidation. Amber glass vials minimize photodegradation .

- Stability Monitoring: Conduct periodic HPLC analyses to detect degradation products. For hydrolytically sensitive derivatives, store at 0–6°C with desiccants .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced: How can researchers study structure-activity relationships (SAR) when analogs are not commercially available?

Answer:

- Synthetic Modifications: Introduce halogen substituents (e.g., fluorine at the 3' position) or modify the dimethylphenyl group to assess electronic effects. Use Suzuki-Miyaura coupling for aryl group diversification .

- Biological Testing: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity trends .

Basic: How should researchers design controls for toxicity studies involving this compound?

Answer:

- Negative Controls: Use solvent-only groups (e.g., DMSO) to isolate vehicle effects.

- Positive Controls: Include known toxicants (e.g., 3,4-dichlorophenol) for comparative toxicity thresholds .

- Dose-Response Curves: Test at least five concentrations spanning IC50 estimates, validated via triplicate experiments .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian09 with B3LYP/6-31G(d) basis sets is recommended .

- Solvent Effect Simulations: Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., acetonitrile) .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

Answer:

- Reactor Design: Use jacketed reactors for precise temperature control during exothermic steps.

- Purification: Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization in ethanol/water mixtures .

Advanced: How to address discrepancies in biological activity data across research groups?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.